molecular formula C24H18FN5O3S4 B2611715 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 422299-89-6

2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2611715
CAS No.: 422299-89-6
M. Wt: 571.68
InChI Key: KNTKYIPOEZPHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O3S4 and its molecular weight is 571.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its interaction with molecular targets and potential therapeutic uses.

Chemical Structure

The compound features a complex structure that includes:

  • Ethoxyphenyl group
  • Fluorophenyl group
  • Thiazolopyrimidine moiety

This unique combination of functional groups is believed to enhance its biological activity and specificity towards certain molecular targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may act through:

  • Competitive binding : Inhibiting enzyme activity by occupying the active site.
  • Allosteric modulation : Inducing conformational changes in enzymes that alter their activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

Activity Type Description
Enzyme Inhibition Inhibits specific enzymes involved in disease progression (e.g., COX enzymes)
Anticancer Activity Demonstrated cytotoxic effects against cancer cell lines such as MCF-7
Anti-inflammatory Potential to reduce inflammation through inhibition of pro-inflammatory pathways

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Molecular docking simulations have shown that the compound binds effectively to active sites of enzymes critical for inflammatory processes. Binding affinities suggest a strong interaction with cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development .
  • Cytotoxicity Assays :
    • In vitro studies on MCF-7 breast cancer cells revealed that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Comparative Analysis :
    • Compared to similar thiazolopyrimidine derivatives, this compound showed enhanced activity due to the presence of electron-withdrawing groups (like fluorine), which improve binding affinity and selectivity towards enzyme targets .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3S4/c1-2-33-17-9-7-15(8-10-17)29-20-19(37-24(29)34)21(32)30(16-5-3-14(25)4-6-16)23(28-20)36-13-18(31)27-22-26-11-12-35-22/h3-12H,2,13H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTKYIPOEZPHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)C5=CC=C(C=C5)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.